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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of ValloVax™, an anti-
angiogenic cancer vaccine developed by Batu Biologics, with other anti-angiogenic therapies
across various tumor models. The information is compiled from peer-reviewed publications and
aims to provide a comprehensive overview for researchers in oncology and drug development.

Mechanism of Action: A Multi-Pronged Anti-
Angiogenic Attack

ValloVax™ is a therapeutic vaccine derived from interferon-gamma (IFN-y) primed allogeneic
placental endothelial cells. Its mechanism of action centers on stimulating a robust and
targeted immune response against the tumor vasculature. By priming the placental endothelial
cells with IFN-y, the expression of Human Leukocyte Antigen (HLA) and other co-stimulatory
molecules is upregulated. This enhanced immunogenicity is hypothesized to break immune
tolerance towards the tumor's blood vessels, which share antigenic similarities with the
placental endothelium.

The proposed signaling pathway for ValloVax™-induced anti-tumor immunity involves a T-cell-
induced, B-cell-mediated response. This leads to the generation of antibodies against a variety
of tumor endothelium-associated antigens, effectively targeting the tumor's blood supply and
inhibiting its growth and metastatic potential.
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Caption: ValloVax™ Mechanism of Action.

Efficacy in Preclinical Tumor Models

ValloVax™ has demonstrated significant anti-tumor activity in a range of preclinical syngeneic

mouse models, suggesting a broad applicability across different cancer types. The following

tables summarize the quantitative data from these studies, comparing the efficacy of

ValloVax™ with control groups and an alternative anti-angiogenic therapy.

GL261 Glioma Model

In a murine model of glioma using GL261 cells, VallovVax™ treatment led to a marked

suppression of tumor growth.

Day 15 Tumor
Treatment Group Volume (mm?)
(Mean * SEM)

Day 21 Tumor
Volume (mm?)
(Mean * SEM)

Day 28 Tumor
Volume (mm?)
(Mean * SEM)

Control (Saline) ~40+5 ~110+ 15 ~200 £ 25
ValloVax™ ~20+4 ~45+ 8 ~80+12

SEM: Standard Error of the Mean
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CT-26 Colon Cancer Model

In the CT-26 colon cancer model, ValloVax™ demonstrated superior activity in causing the

regression of established tumors when compared to a monoclonal antibody targeting Vascular
Endothelial Growth Factor Receptor 2 (VEGFR?2).

Treatment Group

Day 14 Tumor
Volume (mm?3)
(Mean = SEM)

Day 21 Tumor
Volume (mm?3)
(Mean = SEM)

Day 28 Tumor
Volume (mm3)
(Mean = SEM)

Control (Saline) ~350 + 40 ~800 £ 90 ~1500 + 180
Anti-VEGFR2

] ~250 £ 30 ~550 + 60 ~1000 + 120
Antibody
ValloVax™ ~150 £ 20 ~250 + 35 ~400 £ 50

SEM: Standard Error of the Mean

Experimental Protocols

General Experimental Workflow

The general workflow for assessing the in vivo efficacy of ValloVax™ in preclinical models is

outlined below.
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Caption: General Preclinical Experimental Workflow.

Detailed Methodologies
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. Cell Lines and Animal Models:

GL261 Glioma: GL261 murine glioma cells were cultured in appropriate media. C57BL/6
mice were used as the syngeneic host.

CT-26 Colon Carcinoma: CT-26 murine colon carcinoma cells were cultured. BALB/c mice
served as the syngeneic host.

. Tumor Inoculation:

A suspension of tumor cells (typically 1 x 1076 cells in 100 pL of saline) was injected
subcutaneously into the flank of the mice.

. ValloVax™ Preparation and Administration:

ValloVax™ is prepared from allogeneic placental endothelial cells treated with a specific
concentration of IFN-y for a defined period to enhance immunogenicity.

The vaccine, containing a specified number of cells (e.g., 1 x 10”6 cells), was administered
subcutaneously at a site distant from the tumor inoculation, typically on a weekly schedule
starting from the day of tumor inoculation.

. Control and Comparator Groups:

Control Group: Received injections of sterile saline following the same schedule as the
ValloVax™ group.

Comparator Group (Anti-VEGFR2): Received intraperitoneal injections of a neutralizing
monoclonal antibody against mouse VEGFR2 at a specified dosage and schedule.

. Tumor Growth Measurement and Data Analysis:
Tumor dimensions were measured two to three times per week using calipers.
Tumor volume was calculated using the formula: (Length x Width?) / 2.

Data were expressed as mean tumor volume + standard error of the mean (SEM).
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 Statistical significance between groups was determined using appropriate statistical tests,
such as a Student's t-test or ANOVA.

Comparison with Other Anti-Angiogenic Therapies

ValloVax™'s polyvalent approach of targeting multiple tumor endothelial antigens contrasts with
many existing anti-angiogenic therapies that target a single molecule, such as VEGF or its
receptors.

Potential
Therapy Type Target Examples Advantages of
Vallovax™

Broader anti-

angiogenic immune

response, potentially

o ) overcoming resistance

Monoclonal Antibodies  VEGF-A Bevacizumab )

mechanisms

associated with

single-target

therapies.

Induction of an active

. . o . and durable immune
Tyrosine Kinase VEGFRs, PDGFRs, Sunitinib, Sorafenib,

. ] response, potentially
Inhibitors (TKIs) etc. Pazopanib

leading to long-term

tumor control.

Multiple Tumor Polyvalent targeting,
ValloVax™ ) ) N/A o
Endothelial Antigens active immunotherapy.

Conclusion

The preclinical data available for ValloVax™ (BATU) demonstrates its potential as a novel anti-
angiogenic cancer immunotherapy. Its efficacy in multiple, histologically distinct tumor models,
including a demonstrated superiority over a VEGFR2 inhibitor in a colon cancer model,
highlights the promise of its multi-antigen targeting approach. The induction of a durable
immune response against the tumor vasculature represents a significant potential advantage

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b605917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

over passive immunotherapies or small molecule inhibitors. Further clinical investigation is
warranted to translate these promising preclinical findings into benefits for cancer patients.

 To cite this document: BenchChem. [ValloVax™ (BATU): A Comparative Analysis of Efficacy
in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b60591 7#batu-efficacy-in-different-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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